5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Overview
Description
5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an azetidine moiety, which is further functionalized with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally, the coupling of these intermediates with the pyrimidine core.
Imidazole Synthesis: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Azetidine Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling with Pyrimidine: The final step involves coupling the imidazole and azetidine intermediates with a pyrimidine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of azetidine amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the azetidine and pyrimidine rings can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A simpler imidazole derivative with similar chemical properties.
Azetidine-2-carboxylic acid: An azetidine derivative with different functional groups.
5-ethylpyrimidine: A simpler pyrimidine derivative.
Uniqueness
5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is unique due to its combination of three distinct heterocyclic rings, which imparts a range of chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H19N5 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-ethyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H19N5/c1-3-12-6-16-14(17-7-12)19-9-13(10-19)8-18-5-4-15-11(18)2/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
MEXSVUOQFNACMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)CN3C=CN=C3C |
Origin of Product |
United States |
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